
2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene
Overview
Description
The compound 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is a halogenated aromatic molecule that contains bromine, fluorine, and a trifluoromethoxy group attached to a benzene ring. This structure suggests potential reactivity due to the presence of halogens, which can be involved in various organic reactions, and the electron-withdrawing effect of the trifluoromethoxy group, which can influence the electronic properties of the benzene ring.
Synthesis Analysis
The synthesis of related bromo-fluorobenzene derivatives has been demonstrated through regioselective fluorination reactions. For instance, 1-(2,2-Dibromovinyl)benzene derivatives have been directly fluorinated using wet tetra-n-butylammonium fluoride to yield (Z)-1-(2-bromo-1-fluorovinyl)benzenes with high yields and regioselectivities . This suggests that similar methodologies could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of halogenated benzenes can be quite complex due to the presence of multiple substituents that can influence the overall geometry of the molecule. For example, the crystal structures of various bromo- and bromomethyl-substituted benzenes have been determined, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which contribute to the stability and packing of the molecules in the solid state . These interactions are crucial for understanding the molecular structure of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene.
Chemical Reactions Analysis
The presence of bromine and fluorine in the benzene ring makes the compound a versatile starting material for organometallic synthesis . The bromine atom can be used for further functionalization through reactions with organometallic reagents, while the fluorine atom can affect the reactivity and selectivity of such transformations. Additionally, the trifluoromethoxy group could influence the outcome of photochemical reactions, as seen in the study of fluoro(trifluoromethyl)benzenes, where the fluorescence spectra and quenching of singlet state emission were investigated .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by the nature and position of the substituents on the benzene ring. For instance, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene were studied, showing significant differences in emission intensity between the solution and solid states, indicating aggregation-induced emission characteristics . This highlights the importance of the solid-state structure in determining the photophysical properties of such compounds. The crystal structures of related compounds provide insights into the packing and intermolecular interactions that can affect the physical properties .
Safety And Hazards
This compound is classified under GHS07, with the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-bromo-1-fluoro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVFPEJORKPEST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene | |
CAS RN |
286932-57-8 | |
| Record name | 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



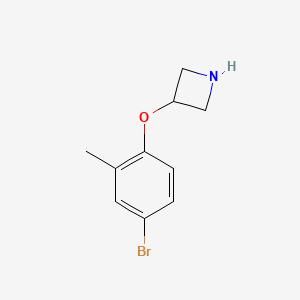

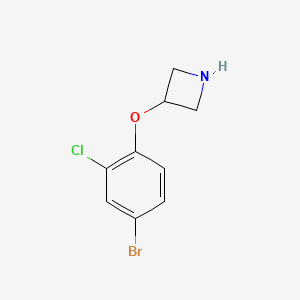
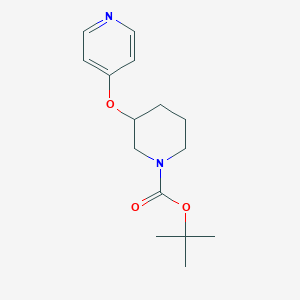
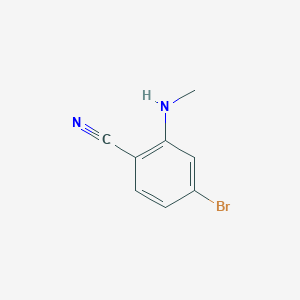
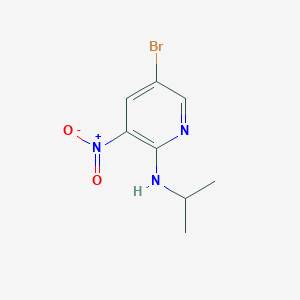
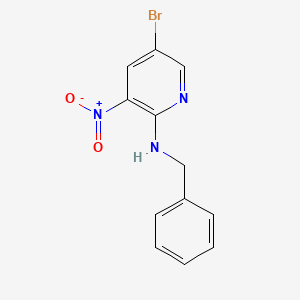
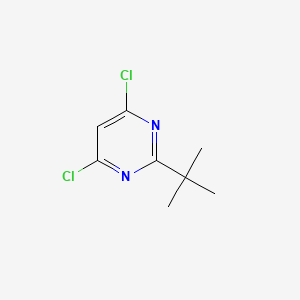
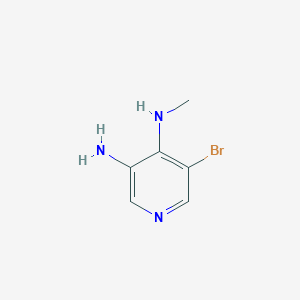
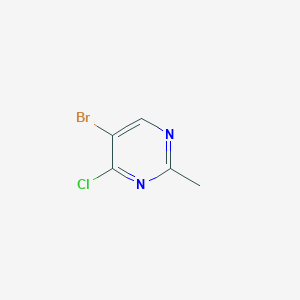
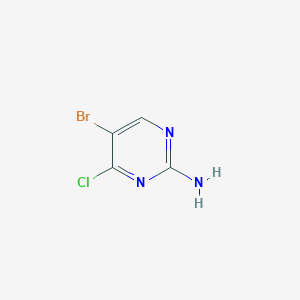
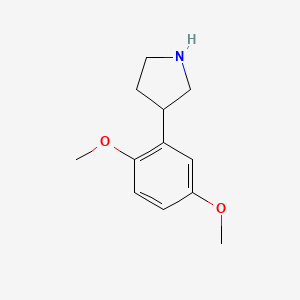
![2-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1292773.png)
